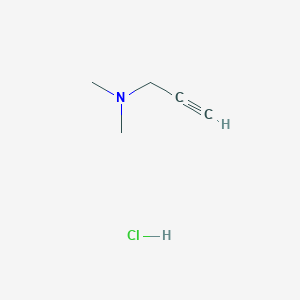
N,N-Dimethylprop-2-yn-1-amine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylprop-2-yn-1-amine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C5H9N·HCl. It is also known as N,N-dimethyl-2-propyn-1-amine hydrochloride. This compound is a derivative of propargylamine and is characterized by the presence of a dimethylamino group attached to a propynyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethylprop-2-yn-1-amine can be synthesized through the reaction of propargyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) or without any solvent at a temperature of around 45°C for 45 hours . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of N,N-dimethylprop-2-yn-1-amine hydrochloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes the use of advanced purification techniques such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylprop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are commonly used.
Major Products Formed
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Forms saturated amines.
Substitution: Results in the formation of substituted amines and other derivatives.
Applications De Recherche Scientifique
N,N-Dimethylprop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethylprop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the dimethylamino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-2-propyn-1-amine: A closely related compound with similar chemical properties.
Propargylamine: The parent compound from which N,N-dimethylprop-2-yn-1-amine is derived.
Dimethylamine: A simpler amine that shares the dimethylamino group.
Uniqueness
N,N-Dimethylprop-2-yn-1-amine hydrochloride is unique due to its specific structure, which combines the properties of both propargylamine and dimethylamine. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in organic synthesis and scientific research .
Propriétés
Numéro CAS |
51438-97-2 |
|---|---|
Formule moléculaire |
C5H10ClN |
Poids moléculaire |
119.59 g/mol |
Nom IUPAC |
N,N-dimethylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-4-5-6(2)3;/h1H,5H2,2-3H3;1H |
Clé InChI |
KQXJWXLSFIZTOT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


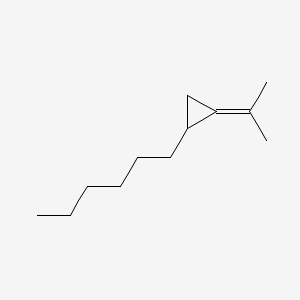
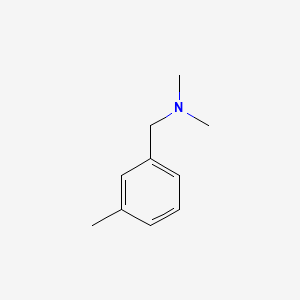
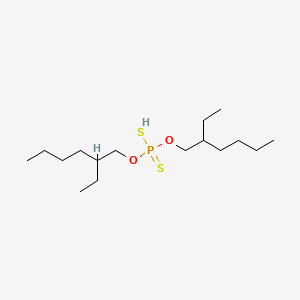
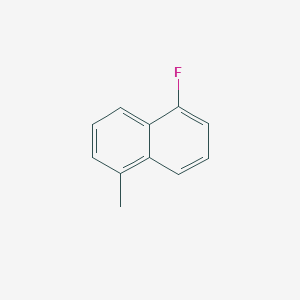
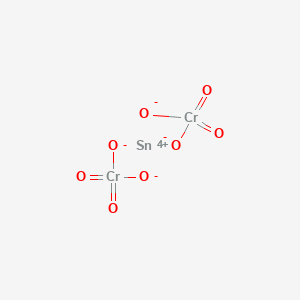

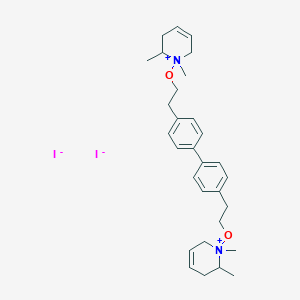
![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
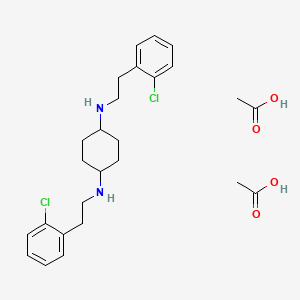
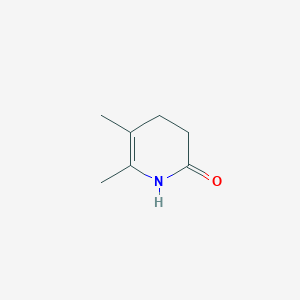
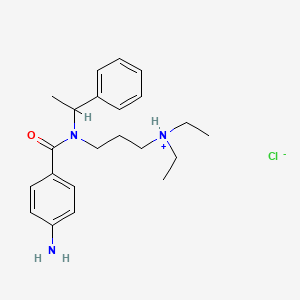
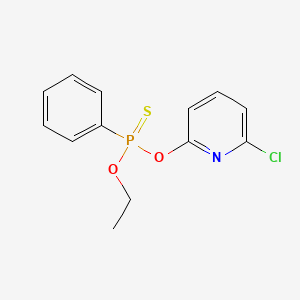
![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
